molecular formula C11H8N2O3S2 B11683010 [(5E)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5E)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B11683010
M. Wt: 280.3 g/mol
InChI Key: RGJUEHCLCQAVGK-VMPITWQZSA-N
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Description

[(5E)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound that features a thiazolidine ring, a pyridine moiety, and an acetic acid group

Preparation Methods

The synthesis of [(5E)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves the condensation of appropriate thiazolidine and pyridine derivatives under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

[(5E)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Condensation: The acetic acid group can participate in condensation reactions to form esters or amides.

Scientific Research Applications

[(5E)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of [(5E)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids.

Comparison with Similar Compounds

[(5E)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can be compared with similar compounds such as:

    (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid: This compound also features a pyridine and acetic acid moiety but differs in its functional groups and overall structure.

    2-Benzylidene-5-(pyridin-4-ylmethylidene)cyclopentanone: This compound shares the pyridine moiety but has a different core structure, leading to different chemical and biological properties.

Properties

Molecular Formula

C11H8N2O3S2

Molecular Weight

280.3 g/mol

IUPAC Name

2-[(5E)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C11H8N2O3S2/c14-9(15)6-13-10(16)8(18-11(13)17)5-7-1-3-12-4-2-7/h1-5H,6H2,(H,14,15)/b8-5+

InChI Key

RGJUEHCLCQAVGK-VMPITWQZSA-N

Isomeric SMILES

C1=CN=CC=C1/C=C/2\C(=O)N(C(=S)S2)CC(=O)O

Canonical SMILES

C1=CN=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)O

Origin of Product

United States

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